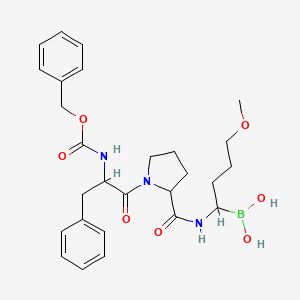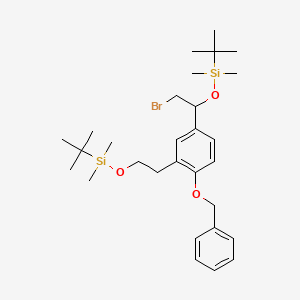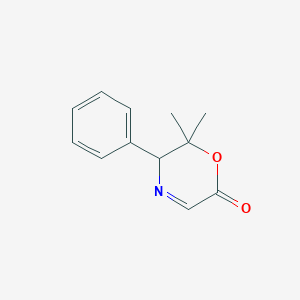
6,6-dimethyl-5-phenyl-5H-1,4-oxazin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5S)-5,6-Dihydro-6,6-diméthyl-5-phényl-2H-1,4-oxazin-2-one est un composé hétérocyclique avec une structure unique qui comprend un cycle oxazinone
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse de (5S)-5,6-Dihydro-6,6-diméthyl-5-phényl-2H-1,4-oxazin-2-one implique généralement la cyclisation de précurseurs appropriés dans des conditions contrôlées. Une méthode courante implique la réaction d'une amine substituée par un phényle avec un composé carbonylé approprié, suivie d'une cyclisation pour former le cycle oxazinone. Les conditions réactionnelles incluent souvent l'utilisation de catalyseurs et de solvants pour faciliter le processus de cyclisation.
Méthodes de production industrielle
Dans un contexte industriel, la production de (5S)-5,6-Dihydro-6,6-diméthyl-5-phényl-2H-1,4-oxazin-2-one peut impliquer des procédés de production en lots ou en flux continu à grande échelle. Ces méthodes sont optimisées pour un rendement et une pureté élevés, utilisant souvent des techniques de pointe telles que la chromatographie liquide haute performance (HPLC) pour la purification et le contrôle qualité.
Analyse Des Réactions Chimiques
Types de réactions
(5S)-5,6-Dihydro-6,6-diméthyl-5-phényl-2H-1,4-oxazin-2-one peut subir diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour former des oxydes correspondants.
Réduction : Les réactions de réduction peuvent produire différentes formes réduites du composé.
Substitution : Le groupe phényle ou d'autres substituants peuvent être remplacés par d'autres groupes fonctionnels par des réactions de substitution.
Réactifs et conditions courantes
Les réactifs courants utilisés dans ces réactions comprennent des agents oxydants comme le permanganate de potassium pour l'oxydation, des agents réducteurs tels que l'hydrure de lithium et d'aluminium pour la réduction, et divers nucléophiles pour les réactions de substitution. Les conditions réactionnelles impliquent généralement des températures contrôlées et l'utilisation de solvants pour assurer la voie réactionnelle souhaitée.
Principaux produits
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut produire des oxydes, tandis que les réactions de substitution peuvent produire une variété d'oxazinones substituées.
Applications de recherche scientifique
(5S)-5,6-Dihydro-6,6-diméthyl-5-phényl-2H-1,4-oxazin-2-one a plusieurs applications de recherche scientifique :
Chimie : Il est utilisé comme un bloc de construction en synthèse organique pour le développement de nouveaux composés.
Biologie : Le composé est étudié pour ses activités biologiques potentielles, y compris ses propriétés antimicrobiennes et anticancéreuses.
Médecine : La recherche est en cours pour explorer son potentiel en tant qu'agent thérapeutique dans diverses affections médicales.
Industrie : Il est utilisé dans le développement de nouveaux matériaux aux propriétés spécifiques, tels que les polymères et les revêtements.
Mécanisme d'action
Le mécanisme par lequel (5S)-5,6-Dihydro-6,6-diméthyl-5-phényl-2H-1,4-oxazin-2-one exerce ses effets implique des interactions avec des cibles moléculaires spécifiques. Ces cibles peuvent inclure des enzymes, des récepteurs ou d'autres protéines qui jouent un rôle dans l'activité biologique du composé. Les voies impliquées comprennent souvent la liaison à des sites actifs ou la modification de la fonction des molécules cibles, conduisant aux effets observés.
Applications De Recherche Scientifique
(5S)-5,6-Dihydro-6,6-dimethyl-5-phenyl-2H-1,4-oxazin-2-one has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the development of new compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism by which (5S)-5,6-Dihydro-6,6-dimethyl-5-phenyl-2H-1,4-oxazin-2-one exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in the compound’s biological activity. The pathways involved often include binding to active sites or altering the function of the target molecules, leading to the observed effects.
Comparaison Avec Des Composés Similaires
Composés similaires
Des composés similaires à (5S)-5,6-Dihydro-6,6-diméthyl-5-phényl-2H-1,4-oxazin-2-one comprennent d'autres oxazinones et des composés hétérocycliques apparentés. En voici quelques exemples :
- 5,6-Dihydro-6,6-diméthyl-2H-1,4-oxazin-2-one
- 5-Phényl-2H-1,4-oxazin-2-one
Unicité
Ce qui distingue (5S)-5,6-Dihydro-6,6-diméthyl-5-phényl-2H-1,4-oxazin-2-one, c'est sa stéréochimie spécifique et la présence à la fois de groupes phényle et diméthyle, qui contribuent à ses propriétés chimiques et biologiques uniques
Propriétés
IUPAC Name |
2,2-dimethyl-3-phenyl-3H-1,4-oxazin-6-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO2/c1-12(2)11(13-8-10(14)15-12)9-6-4-3-5-7-9/h3-8,11H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AISCPSRYGCFAQP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(N=CC(=O)O1)C2=CC=CC=C2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Butenedioic acid (2Z)-, mono[1-methyl-2-[[(9Z)-1-oxo-9-octadecenyl]amino]ethyl] ester](/img/structure/B12292951.png)
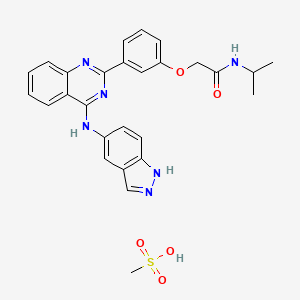
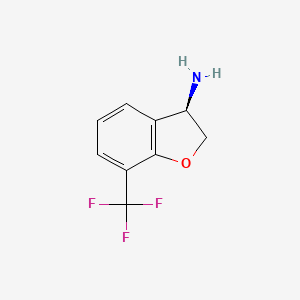
![3-[(4-Fluorophenyl)(hydroxy)methyl]isoxazole-4-carboxylic Acid](/img/structure/B12292960.png)

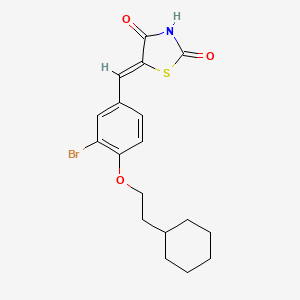
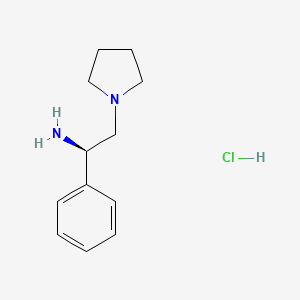
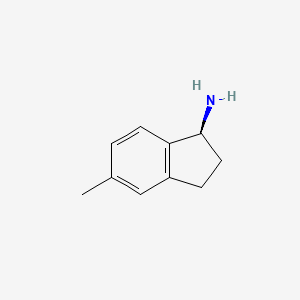

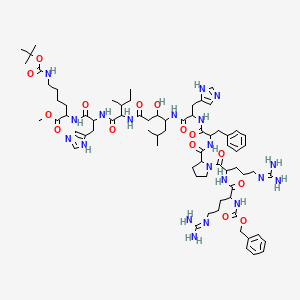
![(4-Acetyloxy-1,2,9,12-tetrahydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-15-yl) 2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoate](/img/structure/B12293001.png)
